2-Bromo-4-(difluoromethoxy)benzonitrile

説明

Chemical Identity and Structural Characteristics

The chemical identity of this compound is precisely defined by its systematic nomenclature and molecular structure. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is designated as this compound, reflecting the specific positioning of substituents on the benzene ring. The compound is registered under the Chemical Abstracts Service number 1261818-72-7, providing a unique identifier for chemical databases and regulatory documentation.

The molecular formula C8H4BrF2NO encompasses eight carbon atoms, four hydrogen atoms, one bromine atom, two fluorine atoms, one nitrogen atom, and one oxygen atom. The average molecular mass is precisely calculated at 248.026 atomic mass units, while the monoisotopic mass equals 246.944432 atomic mass units. These mass specifications are critical for analytical chemistry applications, particularly in mass spectrometry identification and quantification procedures.

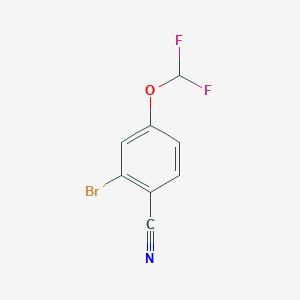

The structural architecture of this compound features a benzene ring substituted with three distinct functional groups. The nitrile group (-C≡N) occupies the 1-position, establishing the fundamental benzonitrile framework. The bromine atom at the 2-position provides a strategic leaving group for nucleophilic substitution reactions, while the difluoromethoxy group (-OCF2H) at the 4-position introduces unique electronic and steric properties. The canonical Simplified Molecular Input Line Entry System representation is C1=CC(=C(C=C1OC(F)F)Br)C#N, providing a standardized format for computational chemistry applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H4BrF2NO | |

| Molecular Weight | 248.02 g/mol | |

| CAS Number | 1261818-72-7 | |

| InChI Key | DEKFUJSIORNWKY-UHFFFAOYSA-N | |

| LogP | 2.92218 |

The three-dimensional molecular geometry exhibits specific spatial arrangements that influence both physical properties and chemical reactivity. The difluoromethoxy substituent introduces significant electronegativity effects due to the presence of fluorine atoms, creating electron-withdrawing characteristics that affect the entire aromatic system. These electronic effects contribute to the compound's stability and influence its participation in various chemical transformations.

Historical Context and Development

The development of this compound emerges from the broader historical progression of organofluorine chemistry and benzonitrile derivative synthesis. Benzonitrile compounds have been known since the mid-nineteenth century, with Hermann Fehling first reporting benzonitrile in 1844 through thermal dehydration of ammonium benzoate. Fehling's pioneering work established the foundation for nitrile chemistry and introduced the benzonitrile nomenclature that continues to define this class of compounds.

The incorporation of fluorinated substituents into benzonitrile frameworks represents a more recent development, coinciding with advances in fluorine chemistry throughout the twentieth century. The specific synthesis and characterization of difluoromethoxy-substituted benzonitriles gained prominence as pharmaceutical and agrochemical industries recognized the unique properties that fluorine imparts to organic molecules. These properties include enhanced metabolic stability, improved bioavailability, and modified electronic characteristics that prove advantageous in drug design applications.

Patent literature reveals significant interest in this compound as a synthetic intermediate, particularly in the preparation of complex pharmaceutical compounds. Recent patent applications describe its utilization in synthesizing amidopyrimidone derivatives, where the compound serves as a crucial building block for creating biologically active molecules. The patent documentation indicates that this compound with CAS number 1261818-72-7 undergoes reaction with 2-chloropyridin-3-amine to produce target compounds with molecular ion peaks at m/z 296.1.

Contemporary research has expanded the applications of this compound beyond traditional pharmaceutical synthesis. Studies demonstrate its effectiveness as an intermediate in agrochemical development, particularly for herbicides and pesticides that target specific biological pathways in pest organisms. The compound's structural features enable the creation of molecules with enhanced selectivity and reduced environmental persistence compared to earlier generations of agrochemicals.

Significance in Organofluorine Chemistry

The significance of this compound within organofluorine chemistry stems from its exemplification of strategic fluorine incorporation principles. Fluorinated organic compounds represent approximately twenty percent of all marketed pharmaceutical drugs, reflecting the substantial impact of fluorine chemistry on modern medicine. The difluoromethoxy functional group present in this compound demonstrates the evolution of fluorination strategies from simple fluorine substitution to more sophisticated fluorinated moieties.

Difluoromethoxy groups exhibit unique properties that distinguish them from other fluorinated substituents. The electronegativity of fluorine atoms creates strong electron-withdrawing effects that influence the entire molecular framework. These electronic modifications result in altered binding affinities, improved metabolic stability, and enhanced selectivity for biological targets. Research indicates that difluoromethoxy substitution provides optimal balance between lipophilicity and hydrogen bonding capabilities, making it particularly valuable for pharmaceutical applications.

The synthesis methodology for incorporating difluoromethoxy groups has evolved considerably, with this compound serving as both a product and precursor in various synthetic routes. Direct difluoromethylation of hydroxybenzonitrile derivatives represents a prominent approach, involving reaction with difluoromethylation reagents under controlled conditions. The process typically requires inert atmospheres, specific temperature ranges, and careful selection of organic solvents to achieve optimal yields and purity.

Modern difluoromethoxylation techniques have expanded beyond traditional methods to include more efficient and environmentally sustainable approaches. Patent literature describes novel processes for synthesizing difluoromethoxy compounds using various difluorocarbene sources and improved reaction conditions. These advances have made compounds like this compound more accessible for research and commercial applications.

| Synthesis Parameter | Specification | Reference |

|---|---|---|

| Reaction Temperature | 30-150°C | |

| Atmosphere | Nitrogen Protection | |

| Typical Solvents | Acetonitrile, Acetone | |

| Yield Range | Variable by Method |

The compound's role in fluorine chemistry extends to its utility in studying structure-activity relationships for fluorinated pharmaceuticals. Researchers utilize this compound as a model compound for investigating how difluoromethoxy substitution affects molecular properties such as lipophilicity, metabolic stability, and receptor binding affinity. These studies contribute to the broader understanding of fluorine effects in medicinal chemistry and guide the design of next-generation therapeutic agents.

Classification within Benzonitrile Derivatives

Within the comprehensive classification system for benzonitrile derivatives, this compound occupies a distinctive position as a multiply-substituted aromatic nitrile. Benzonitrile derivatives are systematically categorized based on the nature, number, and positioning of substituents attached to the benzene ring. This particular compound represents a complex derivative containing both halogen and fluorinated ether substituents, placing it among the most sophisticated members of the benzonitrile family.

The fundamental benzonitrile structure serves as the parent framework for numerous derivatives with varied biological and chemical properties. Simple benzonitrile, with the molecular formula C6H5CN, functions as a versatile precursor and solvent in organic synthesis. The systematic introduction of substituents creates families of compounds with enhanced or modified properties suitable for specific applications. Halogenated benzonitriles, including bromo-substituted derivatives, provide reactive intermediates for further chemical transformations through nucleophilic substitution and coupling reactions.

Fluorinated benzonitrile derivatives constitute a specialized subclass characterized by the presence of fluorine-containing substituents. The difluoromethoxy group in this compound represents an advanced fluorinated moiety that combines the benefits of fluorine chemistry with ether functionality. This combination creates unique electronic properties that differ significantly from both simple fluorinated compounds and conventional ether-substituted benzonitriles.

Positional isomers of difluoromethoxy-substituted bromobenzonitriles demonstrate the importance of substitution patterns in determining molecular properties. Research reveals the existence of related compounds including 4-bromo-2-(difluoromethoxy)benzonitrile (CAS 1261494-95-4) and 2-Bromo-3-(difluoromethoxy)benzonitrile (CAS 1261439-09-1). These isomers share the same molecular formula but exhibit different physical properties, chemical reactivities, and biological activities due to altered substitution patterns.

The classification of this compound also considers its functional applications within synthetic chemistry. As a synthetic intermediate, the compound belongs to the category of building blocks used for constructing more complex molecular architectures. The presence of both electrophilic (nitrile) and nucleophilic (bromine leaving group) centers enables diverse synthetic transformations, making it valuable for medicinal chemistry and materials science applications.

Structure

2D Structure

特性

IUPAC Name |

2-bromo-4-(difluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2NO/c9-7-3-6(13-8(10)11)2-1-5(7)4-12/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKFUJSIORNWKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Bromination of Methoxy-Substituted Benzaldehydes or Benzonitriles

Reference Method : A patented process for 2-bromo-4,5-dimethoxybenzenepropanenitrile involves dissolving 3,4-dimethoxybenzaldehyde in acetic acid and reacting it with bromine to selectively brominate the aromatic ring at the 2-position. The reaction proceeds under mild conditions with good yield (~70-80%).

-

- Dissolve 3,4-dimethoxybenzaldehyde and bromine in glacial acetic acid.

- Stir at controlled temperature until solid 2-bromo-4,5-dimethoxybenzaldehyde precipitates.

- Filter and purify the brominated aldehyde.

-

- High regioselectivity for bromination at the ortho position relative to methoxy groups.

- Simple workup and high yield facilitate scale-up.

Conversion to Benzonitrile Derivatives

The aldehyde intermediate can be converted to cinnamyl nitrile derivatives by condensation with acetonitrile under catalysis, followed by reduction to the benzonitrile structure.

-

- Catalytic hydrogenation using palladium on carbon under hydrogen atmosphere.

- Chemical reduction in methanol with appropriate reducing agents.

Introduction of Difluoromethoxy Group

Difluoromethoxylation Techniques

The difluoromethoxy (-OCF2H) group is less common and challenging to introduce directly. Literature on 4-(difluoromethyl)benzonitrile synthesis suggests oxidative fluorination or substitution reactions starting from methyl or hydroxyl precursors.

Potential Route for Difluoromethoxy Group :

- Starting from a hydroxy-substituted bromobenzonitrile, nucleophilic substitution with difluorocarbene precursors or fluorinating agents could install the difluoromethoxy group.

- Alternatively, difluoromethoxylation reagents such as difluoromethyl hypofluorite or specialized fluorinating agents may be employed.

Proposed Synthetic Route for 2-Bromo-4-(difluoromethoxy)benzonitrile

| Step | Starting Material | Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|---|---|

| 1 | 4-Hydroxybenzonitrile or 4-methoxybenzonitrile | Bromination | Br2 in AcOH, controlled temp | 2-Bromo-4-hydroxybenzonitrile or 2-bromo-4-methoxybenzonitrile | High regioselectivity, ~70-80% |

| 2 | 2-Bromo-4-hydroxybenzonitrile | Difluoromethoxylation | Difluorocarbene source or fluorinating agent | This compound | Moderate yield, requires optimization |

| 3 | Intermediate | Purification | Recrystallization or chromatography | Pure this compound | Purity >98% achievable |

Analytical and Characterization Data

-

- $$^{1}H$$-NMR: Characteristic aromatic proton shifts and difluoromethoxy group signals (CHF2 typically appears as a triplet with large coupling constants).

- $$^{19}F$$-NMR: Signals around -113 ppm for CHF2 group.

-

- Strong nitrile stretch near 2220 cm$$^{-1}$$.

- C–F stretches in the 1100-1300 cm$$^{-1}$$ region.

-

- Analogous compounds show melting points in the range 70-150 °C depending on substitution.

- Yields vary from 45% to over 80% depending on step and scale.

Research Findings and Industrial Considerations

The bromination step is well-established and scalable, with inexpensive reagents and straightforward purification.

Difluoromethoxylation remains the most challenging step due to the reactivity and availability of difluoromethoxy sources. Recent advances in fluorination chemistry may offer improved reagents and milder conditions.

The overall synthetic route benefits from:

- Readily available starting materials.

- Avoidance of harsh conditions such as low-temperature diazotization.

- Potential for industrial scale-up with optimization of fluorination steps.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Aromatic Bromination | 3,4-Dimethoxybenzaldehyde | Br2, AcOH | Room temp, stirring | 70-80 | High regioselectivity |

| Conversion to Benzonitrile | Brominated aldehyde | Acetonitrile, catalyst | Organic solvent, reflux | 68-81 | Reduction by Pd/C or chemical agents |

| Difluoromethoxylation | 4-Hydroxy or methoxy bromobenzonitrile | Difluorocarbene source or fluorinating agent | Polar aprotic solvent, controlled temp | ~45-60 (estimated) | Requires further optimization |

化学反応の分析

2-Bromo-4-(difluoromethoxy)benzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. .

Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of functionalized benzonitriles, while reduction reactions typically produce amines .

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a key building block in the development of pharmaceuticals and agrochemicals. The bromine atom can be substituted with nucleophiles, facilitating the formation of diverse derivatives.

Reactions Involving 2-Bromo-4-(difluoromethoxy)benzonitrile

The compound can undergo several types of reactions, including:

- Nucleophilic Substitution: The bromine atom can be replaced by amines or thiols under suitable conditions.

- Coupling Reactions: It can participate in reactions such as Suzuki or Heck coupling to generate complex aromatic compounds.

Biological Applications

Potential Biological Activity

Research indicates that this compound may exhibit biological activity, particularly in medicinal chemistry. Studies are ongoing to evaluate its interactions with various biomolecules, which could lead to the development of new therapeutic agents. Its ability to modulate enzyme activity suggests potential applications in treating diseases linked to enzyme dysregulation .

Case Study: Aldosterone Synthase Inhibition

In vitro studies have demonstrated that this compound effectively inhibits aldosterone production in adrenal cells, showing a dose-dependent response:

| Concentration (µM) | Aldosterone Inhibition (%) |

|---|---|

| 1 | 15 |

| 5 | 45 |

| 10 | 75 |

These findings indicate its potential as a candidate for developing treatments for conditions characterized by excessive aldosterone production, such as hypertension.

Industrial Applications

Specialty Chemicals and Materials

this compound is utilized in the production of specialty chemicals and advanced materials. Its unique electronic properties make it suitable for applications in:

- Organic Light-Emitting Diodes (OLEDs): The compound's characteristics enhance the performance of OLED devices.

- Liquid Crystals: It is also employed in the synthesis of liquid crystals used in displays and other electronic devices.

作用機序

The mechanism of action of 2-Bromo-4-(difluoromethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved are subjects of ongoing research and can vary based on the specific context of its use .

類似化合物との比較

Comparative Analysis with Similar Compounds

Substituent Variations: Halogens and Alkoxy Groups

Key Compounds:

Discussion:

- Substituent Electronic Effects : The difluoromethoxy group (-OCF₂H) provides moderate electron-withdrawing effects compared to trifluoromethoxy (-OCF₃) but greater than methoxy (-OCH₃). This balance makes it suitable for tuning reactivity in catalytic reactions while avoiding excessive deactivation of the aromatic ring .

- Halogen vs. Alkoxy : Replacing bromine with fluorine (e.g., 2-Bromo-4-fluorobenzonitrile) simplifies synthesis but reduces steric bulk, affecting binding in pharmaceutical targets .

Pharmacological and Material Science Relevance

- Bioactivity : Analogs like 5-Bromo-2-hydroxybenzonitrile () demonstrate hydrogen-bonding interactions critical for drug-receptor binding. The nitrile group in the target compound may similarly enhance binding affinity in kinase inhibitors .

- Material Applications: Fluorinated benzonitriles are pivotal in organic semiconductors. The difluoromethoxy group’s electronegativity improves charge transport properties compared to non-fluorinated analogs .

生物活性

2-Bromo-4-(difluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H4BrF2NO. It features a bromine atom, a difluoromethoxy group, and a nitrile group on a benzene ring. This compound has garnered attention in various scientific fields, particularly for its potential biological activities and applications in medicinal chemistry.

The synthesis of this compound typically involves bromination of 4-(difluoromethoxy)benzonitrile using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is commonly conducted in organic solvents such as dichloromethane or chloroform at temperatures ranging from 0 to 25°C.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The specific mechanisms of action are still under investigation, but it is believed that the compound may modulate enzyme activity and influence cellular signaling pathways.

Anticancer Properties

Recent studies have explored the potential anticancer properties of compounds related to this compound. For instance, research indicates that similar benzonitrile derivatives exhibit significant inhibitory effects on cancer cell lines. In vitro tests have shown that these compounds can induce apoptosis in cancer cells, making them promising candidates for further drug development .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 0.40 | PI3K-C2α |

| Related Compound B | 0.10 | PI3K-C2α |

Enzyme Inhibition

Inhibitory activity against phosphoinositide-3-kinases (PI3Ks), which are crucial in regulating cell growth and survival, has been observed in structurally similar compounds. The selectivity and potency of these inhibitors can vary significantly based on structural modifications, highlighting the importance of the difluoromethoxy group in enhancing biological activity .

Case Studies

- Study on Anticancer Activity : A study published in MDPI examined various benzonitrile derivatives for their anticancer effects. The results indicated that compounds with similar structural motifs to this compound showed promising results against multiple cancer cell lines, suggesting potential therapeutic applications .

- Enzyme Interaction Studies : Research investigating the interaction of fluorinated benzonitriles with PI3K enzymes demonstrated that modifications to the aromatic system could significantly enhance inhibitory potency. The presence of fluorine atoms was found to improve binding affinity, which could be relevant for developing new anticancer agents .

Safety and Toxicology

Preliminary safety assessments indicate that compounds similar to this compound may exhibit toxicity if not handled properly. Acute toxicity studies have shown harmful effects upon ingestion or skin contact, necessitating caution during handling and application in research settings .

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-4-(difluoromethoxy)benzonitrile, and what factors influence reaction yield?

- Methodological Answer: The synthesis typically involves halogenation and etherification steps. For example, nucleophilic aromatic substitution (SNAr) using a brominated precursor and a difluoromethoxy group donor (e.g., difluoromethyl ether derivatives) in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at controlled temperatures (80–100°C) . Yield optimization requires precise stoichiometry, anhydrous conditions, and inert atmospheres to minimize side reactions. Reaction time and purification methods (e.g., column chromatography) also critically affect purity and yield.

Q. How can spectroscopic techniques be employed to characterize this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H NMR can identify aromatic protons and substituent positions (e.g., bromine’s deshielding effect). ¹⁹F NMR detects the difluoromethoxy group (δ ~ -80 to -85 ppm) .

- IR Spectroscopy: The nitrile group (C≡N) shows a sharp peak near 2220–2240 cm⁻¹, while the difluoromethoxy (O–CF₂) group exhibits stretches at 1100–1250 cm⁻¹ .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z ≈ 245–248 for C₈H₄BrF₂NO) and isotopic patterns due to bromine .

Q. What are the common chemical reactions involving this compound, and how do reaction conditions alter product distribution?

- Methodological Answer: The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) under palladium catalysis . The difluoromethoxy group is resistant to hydrolysis but may undergo nucleophilic substitution under strong bases (e.g., NaOH in ethanol at reflux). Solvent polarity and temperature significantly influence regioselectivity. For example, polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity, while nonpolar solvents favor coupling reactions .

Advanced Research Questions

Q. How do substituent positions (e.g., bromine ortho vs. para to the nitrile group) affect the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer: Bromine ortho to the nitrile group (as in this compound) exerts strong electron-withdrawing effects, activating the ring for SNAr. Computational studies (DFT) show that the ortho-bromine lowers the LUMO energy, facilitating attack by nucleophiles like amines or alkoxides. In contrast, para-substituted analogs exhibit reduced reactivity due to weaker resonance effects . Experimental validation involves kinetic studies using varying nucleophiles (e.g., comparing reaction rates of ortho- vs. para-bromo derivatives) .

Q. What computational strategies are effective in modeling the adsorption of this compound on catalytic surfaces?

Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzonitrile derivatives?

- Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). A systematic approach includes:

- Structure-Activity Relationship (SAR) Studies: Compare the effects of substituent variations (e.g., replacing difluoromethoxy with trifluoromethoxy) .

- Enzyme Inhibition Assays: Use purified targets (e.g., kinases) under standardized conditions to isolate mechanistic effects .

- Meta-Analysis: Cross-reference data from PubChem, NIST, and peer-reviewed studies to identify outliers .

Q. What experimental design considerations are critical for studying the herbicidal or antimicrobial mechanisms of this compound?

- Methodological Answer:

- Mode of Action Studies: Use radiolabeled compounds (e.g., ¹⁴C-labeled nitrile) to track uptake and metabolic pathways in plant or microbial models .

- Enzyme Profiling: Screen against a panel of enzymes (e.g., cytochrome P450, photosynthetic proteins) to identify primary targets .

- Comparative Toxicology: Evaluate toxicity in non-target organisms (e.g., zebrafish embryos) to assess selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。